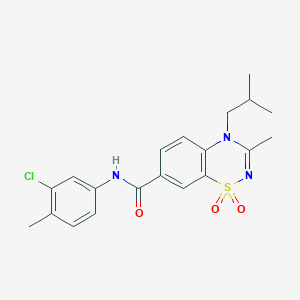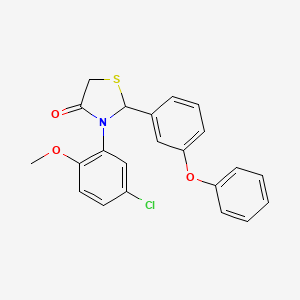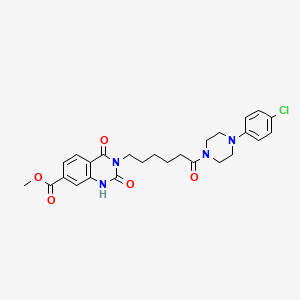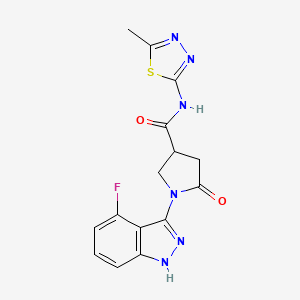
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic compound known for its applications in plant defense mechanisms. It is a derivative of benzothiadiazine and is recognized for its ability to induce systemic acquired resistance in plants, making it a valuable tool in agricultural biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of 3-chloro-4-methylphenylamine with isobutyl isocyanate to form the corresponding urea derivative This intermediate is then cyclized with sulfur and a suitable oxidizing agent to yield the benzothiadiazine ring system
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzothiadiazine ring system.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzothiadiazine derivatives.
Biology: Studied for its role in inducing systemic acquired resistance in plants.
Industry: Used in agricultural biotechnology to enhance plant resistance to pathogens.
作用機序
The compound exerts its effects by inducing systemic acquired resistance in plants. This involves the activation of plant defense genes and the production of defense-related proteins. The molecular targets include various receptors and signaling pathways that are part of the plant’s immune system.
類似化合物との比較
Similar Compounds
Tiadinil: Another benzothiadiazine derivative known for its plant defense-inducing properties.
Probenazole: A benzisothiazole derivative with similar applications in plant defense.
Uniqueness
N-(3-chloro-4-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific chemical structure, which allows it to effectively induce systemic acquired resistance without being directly toxic to pathogens. This makes it a valuable tool in sustainable agriculture.
特性
分子式 |
C20H22ClN3O3S |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-12(2)11-24-14(4)23-28(26,27)19-9-15(6-8-18(19)24)20(25)22-16-7-5-13(3)17(21)10-16/h5-10,12H,11H2,1-4H3,(H,22,25) |
InChIキー |
WQVGZECYGZUPLV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220509.png)


![dimethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11220522.png)

![Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11220533.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11220538.png)

![5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-chlorophenyl)methylene]-, (4Z)-](/img/structure/B11220552.png)
![N-(3-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220554.png)
![7-[4-(Difluoromethoxy)phenyl]-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220556.png)
![dimethyl 5-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate](/img/structure/B11220563.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220564.png)
![benzo[d][1,3]dioxol-5-yl(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11220566.png)
